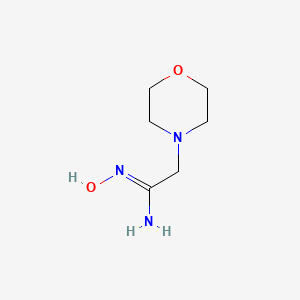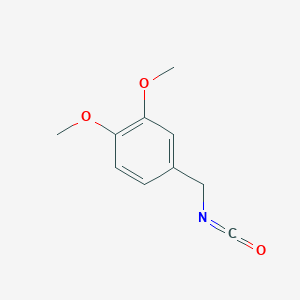
2-(Morpholin-4-yl)acetamidoxime
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(Morpholin-4-yl)acetamidoxime” has been reported in the literature . For instance, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and confirmed with spectral and elemental techniques . Another study reported the synthesis of a series of novel fluorinated Morpholine containing benzamide derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Morpholin-4-yl)acetamidoxime” are not available in the retrieved data, studies have reported chemical reactions of related compounds .Physical And Chemical Properties Analysis
The molecular weight of “2-(Morpholin-4-yl)acetamidoxime” is 159.19 g/mol. More detailed physical and chemical properties would require experimental determination .Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activities
Research has demonstrated the synthesis and evaluation of derivatives of 2-(Morpholin-4-yl)acetamidoxime, highlighting their potential antimicrobial activities. For instance, a study by Gul et al. (2017) focused on synthesizing derivatives that exhibited significant antimicrobial properties against selected microbial species, suggesting these compounds could be further explored for therapeutic applications. This research is a testament to the compound's utility in developing new antimicrobial agents with minimized cytotoxicity, except for certain derivatives which showed higher toxicity and thus require cautious consideration (Gul et al., 2017).
Antinociceptive Effects
Another study highlighted the design, synthesis, and biological evaluation of a compound closely related to 2-(Morpholin-4-yl)acetamidoxime, focusing on its selective σ1 receptor ligand properties with antinociceptive effects. The compound showed potential in treating inflammatory pain, indicating a promising therapeutic utility for pain management (Navarrete-Vázquez et al., 2016).
Antifungal Agents
Derivatives of 2-(Morpholin-4-yl)acetamidoxime have also been identified as potential antifungal agents. Bardiot et al. (2015) discovered compounds with fungicidal activity against Candida species, showcasing the potential of these derivatives in antifungal therapy. The study indicates the importance of structural modification to enhance plasmatic stability while retaining antifungal activity, providing insights into the development of broad-spectrum antifungal drugs (Bardiot et al., 2015).
DNA-PK/PI3-K Inhibitory Activity
Compounds related to 2-(Morpholin-4-yl)acetamidoxime have been explored for their DNA-PK/PI3-K inhibitory activity, which is crucial for enhancing the efficacy of cancer treatments. Cano et al. (2013) synthesized analogues showing potent inhibitory activity, which could potentially be used to potentiate the cytotoxicity of cancer therapies. This underscores the compound's utility in developing cancer therapeutic agents (Cano et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBQTQQONWJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973724 | |
| Record name | N-Hydroxy(morpholin-4-yl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)acetamidoxime | |
CAS RN |
5815-63-4 | |
| Record name | N-Hydroxy(morpholin-4-yl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)acetamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)